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New data from the phase 1/2a BLUESTAR trial showcases promising efficacy and a

manageable safety profile for the novel antibody-drug conjugate (ADC) Puxitatug samrotecan

in patients with advanced or metastatic endometrial cancer who have progressed on standard

therapies. While direct comparative data is pending the results of a planned phase 3 trial,

preliminary findings suggest a potential paradigm shift in the treatment of this patient

population, which currently faces limited and modestly effective options.

Puxitatug samrotecan (formerly ZN-c3 or AZD8205) is a first-in-class ADC targeting B7-H4, a

protein highly expressed in approximately 73% of endometrial cancers with limited expression

in normal tissues.[1][2] This targeted approach allows for the specific delivery of a potent

topoisomerase 1 inhibitor payload directly to cancer cells, interfering with DNA replication and

inducing cell death.[3]

The current standard of care for patients with advanced or recurrent endometrial cancer that

has progressed after platinum-based chemotherapy and immunotherapy is limited to single-

agent chemotherapy, such as doxorubicin or paclitaxel.[4][5] These options are associated with

modest response rates and significant toxicities.

This guide provides a comparative overview of the efficacy and safety of Puxitatug samrotecan

based on the BLUESTAR study, alongside historical data for standard-of-care chemotherapy in

a similar patient population. It is important to note that this is not a head-to-head comparison,
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and definitive conclusions on comparative efficacy await the completion of the upcoming

Bluestar-Endometrial01 phase 3 trial.[6][7]

Efficacy Comparison
The BLUESTAR trial demonstrated clinically meaningful antitumor activity for Puxitatug

samrotecan in a heavily pretreated patient population.[1][2] The tables below summarize the

key efficacy endpoints for Puxitatug samrotecan and historical data for standard chemotherapy.

Table 1: Efficacy of Puxitatug Samrotecan in Advanced/Metastatic Endometrial Cancer

(BLUESTAR Study)[1][2]

Efficacy Endpoint
Puxitatug Samrotecan 2.0
mg/kg (n=26)

Puxitatug Samrotecan 2.4
mg/kg (n=26)

Objective Response Rate

(ORR)
34.6% 38.5%

Disease Control Rate (DCR) at

12 weeks
80.8% (95% CI, 60.6%-93.4%) 84.6% (95% CI, 66.1%-95.6%)

Median Progression-Free

Survival (PFS)
7.0 months (95% CI, 4.5-9.0) 7.0 months (95% CI, 5.5-9.2)

Table 2: Historical Efficacy of Standard Chemotherapy in Recurrent Endometrial Cancer

Efficacy Endpoint Doxorubicin Paclitaxel

Objective Response Rate

(ORR)
0% - 25%[5][8] ~27%[4]

Median Progression-Free

Survival (PFS)
~2.1 - 3.8 months[5][8] Not consistently reported

Median Overall Survival (OS) ~5.8 - 11.4 months[5][8] ~10.3 months[4]

Safety and Tolerability
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Puxitatug samrotecan demonstrated a manageable safety profile, with treatment-related

adverse events (TRAEs) that were generally consistent with its mechanism of action.[1] The

most common TRAEs were gastrointestinal and hematologic.[1] Importantly, no patients

discontinued treatment due to a TRAE in the endometrial cancer cohorts of the BLUESTAR

study.[1]

Table 3: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) for Puxitatug Samrotecan

(BLUESTAR Study)[1]

Adverse Event
Puxitatug Samrotecan 2.0
mg/kg

Puxitatug Samrotecan 2.4
mg/kg

Anemia 16.7% 20.0%

Neutropenia 20.0% 20.0%

Leukopenia 10.0% 3.6%

Diarrhea 0% 17.1%

Historical data for standard chemotherapy agents like doxorubicin and paclitaxel show a range

of toxicities, including myelosuppression, nausea/vomiting, and peripheral neuropathy.[5]

Experimental Protocols
BLUESTAR Phase 1/2a Study (NCT05276548)
The data for Puxitatug samrotecan is derived from the endometrial cancer cohort of the first-in-

human, multicenter, open-label, phase 1/2a BLUESTAR study.[1][9]

Patient Population: The study enrolled 65 patients with advanced or metastatic endometrial

cancer that had progressed on prior standard-of-care therapy, including platinum-based

chemotherapy.[1][9] All patients had tumors expressing B7-H4, confirmed by

immunohistochemistry, and had not previously received a topoisomerase 1 inhibitor.[1][9]

Treatment Regimen: Patients were assigned to receive Puxitatug samrotecan intravenously

every three weeks at doses of either 2.0 mg/kg or 2.4 mg/kg.[1]
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Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included

ORR, DCR, and PFS.[1]

Standard Chemotherapy (Historical Context)
The comparator data for standard chemotherapy is based on historical results from various

studies in patients with recurrent endometrial cancer who had prior chemotherapy. The patient

populations and study designs in these historical trials may vary.

Visualizing the Science
To better understand the underlying biology and clinical trial design, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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